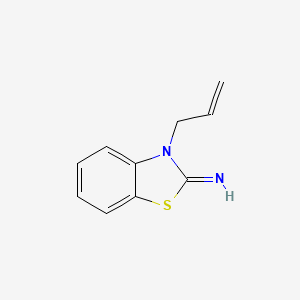

N-allyl-2-iminobenzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazol-2-imine |

InChI |

InChI=1S/C10H10N2S/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11/h2-6,11H,1,7H2 |

InChI Key |

QZGZUUAAOWHRSJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC1=N |

Origin of Product |

United States |

Synthetic Methodologies for N Allyl 2 Iminobenzothiazole and Its Derivatives

Direct Synthetic Routes to N-allyl-2-iminobenzothiazole

The direct synthesis of the target compound can be approached by constructing the heterocyclic system with the allyl group already attached to a precursor or by attaching the allyl group to the 2-aminobenzothiazole (B30445) core in a distinct step.

Cyclization and Condensation Reactions of Precursors

The foundational 2-aminobenzothiazole structure is commonly synthesized through the cyclization of appropriately substituted aryl thioureas. nih.gov One of the most classical methods involves the reaction of anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.gov This approach, however, can sometimes lead to mixtures of products if the aniline (B41778) is not substituted at the para-position. nih.gov

Alternative methods that offer better regiochemical control start from phenylthioureas, which undergo cyclization to form the 2-aminobenzothiazole ring. nih.gov A variety of catalysts, including ruthenium, palladium, and nickel complexes, have been employed to facilitate the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazole derivatives. nih.gov A more direct route to this compound involves the use of allyl isothiocyanate as a precursor, which can undergo copper-catalyzed cyclization reactions with ortho-haloanilines.

| Precursors | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| 4-Substituted Anilines | KSCN, Br₂, Acetic Acid | 6-Substituted 2-Aminobenzothiazoles | Classical method; potential for side reactions with unsubstituted anilines. nih.gov |

| N-Arylthioureas | RuCl₃ or Pd(OAc)₂ or Ni(II) catalyst | Substituted 2-Aminobenzothiazoles | Catalytic intramolecular oxidative coupling. nih.gov |

| 2-Aminobenzenethiol, Aldehydes | SnP₂O₇ catalyst | 2-Substituted Benzothiazoles | Green method with high yields and short reaction times. mdpi.com |

| 2-Iodoaniline, Isothiocyanate | FeCl₃, Water | 2-Aminobenzothiazoles | Environmentally benign tandem reaction. |

N-Alkylation and Allylation Strategies on Iminobenzothiazole Systems

A common and versatile method for synthesizing this compound is the direct N-alkylation of the parent 2-aminobenzothiazole. This reaction typically involves treating 2-aminobenzothiazole with an allyl halide, such as allyl bromide, in the presence of a base. The regioselectivity of this alkylation is a critical consideration, as alkylation can potentially occur at either the exocyclic amino/imino nitrogen or the endocyclic thiazole (B1198619) nitrogen. Studies on the alkylation of 2-aminobenzothiazole have shown that the reaction conditions can influence the site of substitution.

For instance, the reaction of 2-aminobenzothiazole with propargyl bromide, a compound structurally similar to allyl bromide, in the presence of potassium carbonate and potassium iodide in refluxing acetone, yields the N-propargylated product at the exocyclic nitrogen. nih.gov This suggests that similar conditions can be effectively applied for N-allylation. N-alkylation has also been achieved using various alkylating agents and catalysts, demonstrating the feasibility of introducing diverse substituents on the exocyclic nitrogen. nih.govrsc.org

| Alkylating Agent | Base/Catalyst | Solvent | Outcome |

|---|---|---|---|

| Propargyl bromide | K₂CO₃, KI | Acetone (reflux) | Yields N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. nih.gov |

| Various Bromides | K₂CO₃ | DMF (reflux) | General method for N-alkylation. nih.gov |

| Benzylic Alcohols | - | - | Regioselective N-alkylation. rsc.org |

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to explore structure-activity relationships and develop new derivatives.

Functionalization at the Imino Nitrogen Atom

The exocyclic imino nitrogen of this compound remains a reactive site for further functionalization. For example, acylation can be performed on this nitrogen. The parent 2-aminobenzothiazole can be readily acylated with reagents like chloroacetyl chloride. nih.gov This principle can be extended to the N-allyl derivative, allowing for the introduction of various acyl groups, which can serve as handles for attaching other functionalities. This facile functionalization makes the 2-amino group a versatile point for chemical elaboration in the synthesis of pharmacologically active heterocycles. nih.gov

Modifications of the Benzothiazole (B30560) Ring System

Altering the substitution pattern on the benzothiazole ring is another key strategy for creating derivatives. While direct electrophilic substitution on the benzothiazole ring can be challenging, it is not impossible. For instance, the bromination of aminobenzothiazoles has been studied. rsc.org However, a more common and controlled approach is to start the synthesis with an already substituted aniline precursor. nih.gov This allows for the precise placement of functional groups at specific positions (4, 5, 6, or 7) on the benzene (B151609) ring. For example, 6-nitro-2-aminobenzothiazole is a common starting material which, after protecting the 2-amino group, allows for the reduction of the nitro group to an amine, which can then be further functionalized through acylation, sulfonylation, or addition to isocyanates. nih.gov

Chemical Reactivity and Mechanistic Investigations of N Allyl 2 Iminobenzothiazole

Reactivity Profiles of the Imino Group

The exocyclic imino group (C=N) is a key locus of reactivity in N-allyl-2-iminobenzothiazole. This group is characterized by the nucleophilicity of the nitrogen atom and the electrophilicity of the imine carbon. The lone pair of electrons on the imino nitrogen allows it to act as a nucleophile and a base, readily participating in protonation and alkylation reactions.

Theoretical studies on related 2-aminobenzothiazole (B30445) systems have shown that the exocyclic nitrogen atom is a primary site for chemical interactions. researchgate.net The reactivity is also influenced by the potential for tautomerism, where the imino form can exist in equilibrium with its amino tautomer, 2-(allylamino)benzothiazole. The imine nitrogen can be protonated, forming a stabilized cation that can act as an intermediate in various reactions. researchgate.net

Furthermore, the imino group can undergo hydrolysis under acidic or basic conditions to yield the corresponding 2-ketobenzothiazole derivative and allylamine. It also serves as a precursor for the synthesis of more complex heterocyclic systems through condensation reactions with various reagents. For instance, the reaction of the amino group of 2-aminobenzothiazole derivatives with aldehydes is a known route to form Schiff's bases (imines), highlighting the reversible nature and reactivity of this functional group. researchgate.net

Reactivity Profiles of the Allyl Moiety

The N-allyl group introduces a distinct set of reactive capabilities to the molecule, primarily centered around the carbon-carbon double bond. This alkene functionality can participate in a wide array of reactions typical of olefins.

Key Reactions of the Allyl Group:

Electrophilic Addition: The double bond can be attacked by electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) in classic electrophilic addition reactions.

Reduction: The double bond can be hydrogenated to the corresponding N-propyl-2-iminobenzothiazole using catalytic hydrogenation methods (e.g., H₂/Pd-C).

Oxidation: The alkene is susceptible to oxidation, which can lead to the formation of epoxides (with peroxy acids like m-CPBA), diols (with reagents like OsO₄ or cold, dilute KMnO₄), or cleavage of the double bond (ozonolysis).

Metal-Catalyzed Cross-Coupling: The allyl group is an active participant in various transition-metal-catalyzed reactions. For example, nickel-catalyzed processes can enable the functionalization of the alkene. nih.gov These reactions, known as conjunctive cross-coupling, can introduce new substituents at the positions adjacent to or at the double bond. nih.gov

The electronic properties of the iminobenzothiazole ring system can influence the regioselectivity and stereoselectivity of these reactions on the allyl group.

Electrophilic and Nucleophilic Substitution Reactions

The benzothiazole (B30560) ring itself is susceptible to both electrophilic and nucleophilic substitution, although the conditions required can vary. The presence of the N-allyl-imino substituent significantly influences the electron density distribution in the aromatic ring, thereby directing the position of substitution.

Theoretical calculations using Fukui dual descriptors on benzothiazole derivatives have identified key reactive sites. researchgate.net

Electrophilic Attack: In unsubstituted benzothiazole, the C2 carbon is the most electrophilic site. However, in substituted derivatives, the C6 carbon of the benzene (B151609) ring often becomes the most susceptible to electrophilic attack. researchgate.net

Nucleophilic Attack: The N3 nitrogen atom within the thiazole (B1198619) ring consistently emerges as the most nucleophilic site across various benzothiazole derivatives. researchgate.netscispace.com

Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) on this compound would likely occur on the fused benzene ring, while nucleophilic attacks are directed towards the heterocyclic part of the molecule.

Cycloaddition Reactions Involving Imino and Allyl Functionalities

The concurrent presence of an imine and an allyl group within the same molecule opens up pathways for intramolecular and intermolecular cycloaddition reactions. The allyl group can act as a 2π component, while the imine can act as a 2π or aza-2π component in various cycloadditions.

For instance, [4+2] cycloaddition (Diels-Alder) reactions are a possibility, where the allyl group could react with a suitable diene, or the benzothiazole system itself could participate. Related benzoisothiazole derivatives are known to undergo [4+2] annulation reactions, suggesting that the core ring system is capable of participating in such transformations. beilstein-journals.org Intramolecular cyclizations are also plausible, where the allyl chain could react with the imine bond or the aromatic system under thermal or photochemical conditions to form novel fused-ring structures.

Tautomeric Equilibria and Isomerization Pathways

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its isomer, 2-(allylamino)benzothiazole. This phenomenon, known as amino-imino tautomerism, involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen (N3).

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents. In many related systems, the amino form is found to be more stable. scispace.com However, factors like conjugation can shift the preference. For instance, in systems where conjugation is established towards the exocyclic nitrogen, the imino tautomer can be stabilized. rsc.org The interconversion between these forms often proceeds through a protonated intermediate. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating tautomeric equilibria that are difficult to probe experimentally. rsc.org Theoretical models are used to calculate the relative stabilities of the tautomers and the energy barriers for their interconversion.

Calculations on the parent 2-aminobenzothiazole (ABT) system, performed using DFT with the B3LYP functional, provide insight into the energetics of this process. scispace.com These studies indicate that the amine tautomer is generally more stable than the imine tautomer.

Table 1: Theoretical Energy Calculations for Amino-Imino Tautomerism in 2-Aminobenzothiazole (ABT)

| Parameter | Direction of Reaction | Calculated Value (kJ/mol) |

| Activation Energy (Ea1) | Imine → Amine | 11.5 |

| Activation Energy (Ea2) | Amine → Imine | 40.88 |

| Energy Difference (ΔE) | E(Amine) - E(Imine) | -29.38 |

| Data sourced from theoretical calculations on the parent 2-aminobenzothiazole system. scispace.com |

These theoretical findings suggest that while both tautomers can coexist, the equilibrium favors the amino form due to its lower energy state. scispace.com The relatively low energy barrier for the imine-to-amine conversion indicates that this process is kinetically feasible. scispace.com Such computational models are invaluable for predicting the predominant tautomeric form under various conditions and for understanding the mechanistic pathways of reactions involving this compound.

Coordination Chemistry and Metal Complexation of N Allyl 2 Iminobenzothiazole

Ligand Properties and Coordination Modes of N-allyl-2-iminobenzothiazole

This compound is a multifunctional ligand featuring distinct electronic and steric properties that dictate its interaction with transition metals. The molecule possesses a flexible allyl group, a nucleophilic exocyclic imino nitrogen, an endocyclic thiazole (B1198619) nitrogen, and a sulfur atom, all of which can potentially participate in metal coordination.

Role of the Allyl Group as a Pi-Donor Ligand

The allyl group (CH₂CHCH₂) is a classic π-ligand in organometallic chemistry. wikipedia.org It typically binds to a metal center in a trihapto (η³) fashion, where all three carbon atoms of the allyl system are involved in the coordination. wikipedia.orglibretexts.org In this mode, the allyl group is formally considered an LX-type ligand, contributing three electrons to the metal's valence shell. wikipedia.orglkouniv.ac.in The bonding is described by the Dewar-Chatt-Duncanson model, which involves electron donation from the ligand's filled π-orbitals to the metal's empty d-orbitals (σ-donation) and back-donation from the metal's filled d-orbitals to the ligand's empty π* antibonding orbital (π-acceptance). umb.edu

The molecular orbitals of the allyl group that interact with the metal are Ψ₁, Ψ₂, and Ψ₃. libretexts.org The filled Ψ₁ and Ψ₂ orbitals engage in donation to the metal, while the empty Ψ₃ orbital accepts electron density back from the metal. libretexts.orgumb.edu This synergistic bonding creates a stable M-allyl linkage. The plane of the allyl group is often slightly canted relative to the metal's coordination polyhedron to optimize the overlap between the ligand's Ψ₂ orbital and the corresponding metal d-orbital. lkouniv.ac.inlibretexts.org

Nitrogen and Sulfur Donor Capabilities of the Iminobenzothiazole Core

The iminobenzothiazole core contains multiple potential donor atoms: the exocyclic imino nitrogen, the endocyclic thiazole nitrogen, and the sulfur atom. Thiazole-based ligands are known to coordinate with a variety of hard and soft metals due to the presence of a hard nitrogen donor and a soft sulfur donor.

In the case of this compound, crystallographic studies have shown that the exocyclic imino nitrogen atom is a primary coordination site. This nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. The involvement of the endocyclic nitrogen and the sulfur atom is also possible, depending on the metal's electronic properties, steric factors, and the reaction conditions. The ability of the ligand to utilize different combinations of these donor atoms makes it a versatile component in the design of metal complexes.

Chelation Behavior and Bridging Modes in Metal Complexes

The presence of multiple donor sites within a single molecule allows this compound to act as a chelating or bridging ligand. Chelation involving the allyl group's π-system and the imino nitrogen has been observed. For instance, in a copper(I) chloride complex, this compound exhibits a chelate bridging mode where both the C=C bond of the allyl group and the nitrogen atom of the 2-imino group coordinate to the Cu(I) center, resulting in the formation of a stable six-membered organometallic ring.

This chelation is a key factor in the stabilization of the resulting metal complex. In addition to this bidentate chelation, the ligand can also act as a bridge between two or more metal centers, utilizing its various donor atoms to form polynuclear structures. The specific coordination mode adopted depends on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other ancillary ligands in the coordination sphere.

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound can be achieved through several established organometallic routes. The choice of synthetic method depends on the desired complex, the starting metal precursor, and the reactivity of the ligand.

Oxidative Addition Routes in Complex Formation

Oxidative addition is a fundamental reaction in organometallic chemistry and a common method for generating metal-allyl bonds. wikipedia.org This process involves the reaction of a low-valent metal complex with an allylic substrate, typically an allyl halide. wikipedia.orglibretexts.org The reaction proceeds with an increase in both the formal oxidation state and the coordination number of the metal center.

A general representation of this reaction is shown below, where a metal in a low oxidation state, M(0), reacts with an allyl halide (Allyl-X): M(0) + Allyl-X → M(II)(Allyl)(X)

A well-known example is the synthesis of the allylpalladium chloride dimer from palladium(II) chloride and allyl chloride, or the reaction of nickel tetracarbonyl with allyl chloride to form a dinuclear nickel-allyl complex. wikipedia.org This synthetic strategy is a viable pathway for preparing complexes of this compound, potentially starting from an N-(haloallyl)-2-iminobenzothiazole precursor and a suitable low-valent metal source.

| Reactant 1 (Metal Precursor) | Reactant 2 (Allyl Source) | Product | Change in Metal Oxidation State |

|---|---|---|---|

| Low-valent Metal Complex (e.g., M(0), M(I)) | Allyl Halide (e.g., Allyl-Cl, Allyl-Br) | η³-Allyl Metal Halide Complex | Increases by 2 (e.g., 0 to +II) |

| Ni(CO)₄ | CH₂=CHCH₂Cl | Ni₂(μ-Cl)₂(η³-C₃H₅)₂ | 0 to +II |

| PdCl₂ | CH₂=CHCH₂Cl | [PdCl(η³-C₃H₅)]₂ | No net change (internal redox) |

Ligand Exchange and Direct Coordination Reactions

Direct coordination, also known as ligand exchange or substitution, is one of the most straightforward methods for synthesizing metal complexes. This approach involves the direct reaction of the this compound ligand with a metal salt in a suitable solvent.

The synthesis typically proceeds by mixing a solution of the ligand with a solution of a labile metal precursor, such as a metal halide or triflate. The solvent molecules or other weakly bound ligands are displaced by the this compound ligand. The reaction is often facilitated by heating, and the resulting complex may precipitate from the solution upon cooling or after partial removal of the solvent. This method is widely used for preparing complexes with various transition metals like nickel, copper, cobalt, and zinc with nitrogen- and sulfur-containing heterocyclic ligands.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve the metal salt (e.g., MCl₂) in a suitable solvent (e.g., ethanol, acetonitrile). | To create a solution of the metal precursor. |

| 2 | Dissolve this compound in the same solvent, possibly with gentle heating. | To create a solution of the ligand. |

| 3 | Add the ligand solution to the metal salt solution dropwise with stirring. | To initiate the coordination reaction. |

| 4 | Heat the reaction mixture under reflux for a specified period (e.g., 1-4 hours). | To promote ligand exchange and complex formation. |

| 5 | Cool the solution to room temperature or below to induce crystallization/precipitation. | To isolate the product. |

| 6 | Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. | To purify and dry the final complex. |

Structural Elucidation of this compound Metal Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of crystalline materials. This technique allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the coordination environment around the metal center and the conformation of the this compound ligand.

In the case of copper(I) complexes with this compound, SC-XRD studies have revealed a characteristic chelate bridging mode. The ligand utilizes the π-electrons of the allyl group's C=C double bond and the lone pair of electrons on the nitrogen atom of the 2-imino group to coordinate to the copper(I) center. This dual coordination leads to the formation of an isolated CuCl unit. researchgate.net

A representative, though distinct, crystal structure of a copper(I) π-complex with an allyl derivative of a heterocyclic compound showcases the type of detailed information that can be obtained. The title compound was characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell dimensions were determined to be a = 8.6870(3) Å, b = 9.7447(2) Å, c = 16.4418(4) Å, with a β angle of 100.681(3)° and a unit cell volume of 1367.72(7) ų at a temperature of 150 K. researchgate.net Such data are foundational for a complete structural description.

Table 1: Crystallographic Data for a Representative Allyl-Heterocycle Copper(I) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.6870(3) |

| b (Å) | 9.7447(2) |

| c (Å) | 16.4418(4) |

| β (°) | 100.681(3) |

| Volume (ų) | 1367.72(7) |

| Temperature (K) | 150 |

Note: Z is the number of formula units in the unit cell.

Analysis of Coordination Geometries and Principles of Crystal Engineering

The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. In this compound complexes, the geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand and any co-ligands. For the aforementioned copper(I) complex, the chelation of the allyl group and the imino nitrogen suggests a coordination environment that deviates from ideal geometries, tailored to accommodate the bite angle of the ligand.

Crystal engineering principles are concerned with the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In the solid state, metal complexes of this compound are not isolated entities but are organized into supramolecular architectures through a variety of non-covalent interactions.

Electronic Structure and Bonding Analysis in this compound Metal Complexes

The nature of the chemical bonds between the this compound ligand and a metal center is a critical aspect of its coordination chemistry. The electronic structure determines the complex's stability, reactivity, and spectroscopic properties. The ligand exhibits a combination of σ-donation and π-interaction capabilities.

The primary mode of bonding involves the donation of electron density from the nitrogen atom of the 2-imino group to a vacant orbital on the metal center, forming a coordinative σ-bond. This interaction is typical for N-heterocyclic ligands.

A distinctive feature of this compound is the presence of the allyl group, which can engage in π-complexation with the metal. In the case of d-block metals like copper(I), there is a donation of electron density from the filled π-orbital of the C=C double bond to an empty orbital on the metal. Concurrently, there can be a back-donation of electron density from a filled d-orbital of the metal to the empty π* antibonding orbital of the allyl group. This synergistic donation and back-donation strengthens the metal-ligand bond.

The chelation involving both the imino nitrogen (a σ-donor) and the allyl group (a π-donor/acceptor) results in a stable metallacyclic ring. The electronic interplay between these two donor sites, mediated by the metal center, is a key feature of the coordination chemistry of this ligand. While detailed computational studies on the electronic structure of this compound complexes are not extensively available, analysis of the structural data from X-ray diffraction provides valuable insights. For instance, the observed bond lengths between the metal and the coordinating atoms can indicate the strength of the interactions. Shorter metal-nitrogen and metal-carbon distances are generally indicative of stronger covalent character in the bonds.

Advanced Spectroscopic and Analytical Characterization of N Allyl 2 Iminobenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-allyl-2-iminobenzothiazole, providing detailed information about the hydrogen, carbon, and nitrogen environments and their connectivity.

One-dimensional NMR provides the initial and most fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides corresponding information for the carbon skeleton.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) ring and the protons of the N-allyl group. The four aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, triplets) depend on their position on the benzene (B151609) ring. The allyl group protons exhibit characteristic signals: a multiplet for the methine proton (-CH=), two signals for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons (-N-CH₂-).

The ¹³C NMR spectrum complements the proton data. The benzothiazole ring will display signals for its seven carbon atoms, with the carbon of the C=N imine group (C-2) being significantly downfield (typically δ 160-170 ppm). The aromatic carbons will resonate in the δ 110-155 ppm range. The allyl group carbons will show three distinct signals corresponding to the methylene carbon attached to the nitrogen and the two sp² hybridized carbons of the vinyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound (Based on analogous structures and standard chemical shift ranges)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (4H) | 7.0 - 8.0 | Multiplets | - |

| Allyl -N-CH₂- (2H) | 4.2 - 4.4 | Doublet | ~5.0 |

| Allyl -CH= (1H) | 5.9 - 6.1 | Multiplet | - |

| Allyl =CH₂ (cis, 1H) | 5.1 - 5.3 | Doublet | ~10.0 |

| Allyl =CH₂ (trans, 1H) | 5.2 - 5.4 | Doublet | ~17.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Based on analogous structures and standard chemical shift ranges)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Iminobenzothiazole) | 165 - 170 |

| C-3a, C-7a (Bridgehead) | 130 - 155 |

| C-4, C-5, C-6, C-7 (Aromatic) | 115 - 130 |

| Allyl -N-CH₂- | 45 - 50 |

| Allyl -CH= | 130 - 135 |

| Allyl =CH₂ | 115 - 120 |

While 1D NMR assigns proton and carbon environments, 2D NMR techniques are indispensable for establishing the connectivity between these atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, COSY is crucial for confirming the spin system of the allyl group. Cross-peaks will be observed between the -N-CH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. It also helps to trace the connectivity of adjacent protons on the benzothiazole ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at δ 4.2-4.4 ppm will show a correlation to the carbon signal at δ 45-50 ppm, confirming the -N-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is vital for connecting different spin systems and assigning quaternary (non-protonated) carbons. For example, the methylene protons of the allyl group (-N-CH₂-) are expected to show a correlation to the imine carbon (C-2) of the benzothiazole ring, definitively establishing the N-allyl connectivity. Similarly, aromatic protons will show correlations to carbons within and across the fused ring system, confirming the structure of the benzothiazole core.

Nitrogen-14 NMR can provide direct insight into the electronic environment of the nitrogen atoms. The this compound molecule contains two distinct nitrogen atoms: the endocyclic thiazole (B1198619) nitrogen and the exocyclic imino nitrogen. Due to its quadrupolar nature, ¹⁴N nuclei often produce broad signals, which can make detection challenging. However, the chemical shifts are highly sensitive to the local electronic structure.

The thiazole nitrogen is expected to have a chemical shift characteristic of sp²-hybridized nitrogen in a heteroaromatic ring. The exocyclic imino nitrogen, also sp²-hybridized, will have a different chemical shift due to its distinct bonding environment. The large chemical shift dispersion of ¹⁴N NMR can, in principle, easily distinguish between these two sites. The line width of the signals is also informative, as it is related to the symmetry of the electric field gradient at the nucleus. Solid-state NMR experiments may be particularly useful for obtaining high-quality ¹⁴N data for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: Key diagnostic absorption bands in the IR spectrum of this compound include the C=N stretching vibration of the imine group, which is expected in the 1630-1680 cm⁻¹ region. The C=C stretching of the allyl group and the aromatic ring will appear around 1500-1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while those of the aliphatic allyl group appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The symmetric vibrations of the benzothiazole ring system and the C=C double bond of the allyl group are expected to give strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Alkene C-H Stretch | 3020 - 3080 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N Stretch (Imine) | 1630 - 1680 | IR, Raman |

| C=C Stretch (Aromatic) | 1500 - 1600 | IR, Raman |

| C=C Stretch (Allyl) | 1640 - 1650 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| Out-of-Plane C-H Bend | 910 - 990 | IR |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated benzothiazole system. Typically, 2-substituted benzothiazole derivatives exhibit strong absorption bands in the UV-A and UV-B regions. The presence of the exocyclic imine and the allyl group may cause slight shifts in the absorption maxima (λ_max) compared to a simple 2-aminobenzothiazole (B30445).

Table 4: Predicted UV-Vis Absorption Data for this compound in Methanol

| Transition Type | Predicted λ_max (nm) |

| π → π | ~250 - 280 |

| π → π | ~300 - 330 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₀H₁₀N₂S), the calculated molecular weight is approximately 190.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 190. The fragmentation pattern would likely involve characteristic losses from the parent ion. Key fragmentation pathways would include:

Loss of the allyl group: Cleavage of the N-allyl bond would result in a fragment at m/z 149, corresponding to the [2-iminobenzothiazole]⁺ radical cation. The allyl radical itself would not be observed, but a peak at m/z 41 corresponding to the allyl cation [C₃H₅]⁺ is highly probable and could be the base peak.

Fragmentation of the benzothiazole ring: Subsequent fragmentation of the m/z 149 ion could involve the loss of HCN, leading to a fragment at m/z 122.

Retro-Diels-Alder (RDA) type fragmentation: Though less common, fragmentation within the allyl group itself or RDA-type cleavage of the thiazole ring could lead to other minor fragment ions.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Possible Origin |

| 190 | [C₁₀H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 149 | [C₇H₅N₂S]⁺ | M⁺ - C₃H₅ (Loss of allyl radical) |

| 122 | [C₆H₄S]⁺ | [M-C₃H₅]⁺ - HCN |

| 41 | [C₃H₅]⁺ | Allyl cation |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and direct technique for the detection and characterization of chemical species that possess one or more unpaired electrons, known as paramagnetic species or free radicals. nih.govnih.gov While this compound is a diamagnetic molecule in its ground state, its radical species, which could potentially be generated through oxidation, reduction, or homolytic bond cleavage, can be investigated using EPR spectroscopy. Such studies would provide detailed insights into the electronic structure and the distribution of the unpaired electron density within the radical.

To date, specific experimental EPR spectroscopic data for radical species of this compound has not been extensively reported in the peer-reviewed literature. However, the principles of EPR spectroscopy and data from related heterocyclic and nitrogen-centered radicals allow for a predictive analysis of the expected spectral characteristics.

Potential radical species of this compound could include a radical cation, formed by the removal of an electron, or a neutral radical resulting from hydrogen abstraction or addition of a radical to the molecule. The resulting EPR spectrum would be characterized by its g-value, hyperfine couplings, and line shape, which together act as a fingerprint for the specific radical species.

The g-value provides information about the electronic environment of the unpaired electron. For organic radicals containing nitrogen and sulfur atoms, g-values are typically close to that of the free electron (approximately 2.0023), with deviations arising from spin-orbit coupling introduced by the heteroatoms.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin, such as ¹H (I=1/2), ¹⁴N (I=1), and potentially ³³S (I=3/2, low natural abundance). The resulting splitting of the EPR signal into multiple lines provides a map of the unpaired electron's delocalization across the molecule. The magnitude of the hyperfine coupling constant (hfc, typically denoted as a) is directly proportional to the spin density at the respective nucleus.

For a hypothetical radical cation of this compound, the unpaired electron would likely be delocalized over the π-system of the benzothiazole ring. Significant hyperfine couplings would be expected from the nitrogen nuclei of the imino and thiazole groups, as well as from the protons on the aromatic ring and the allyl group. The ¹⁴N nucleus would give rise to a characteristic three-line pattern (due to I=1), and further splitting would occur due to the protons.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the hyperfine coupling constants of nitrogen-containing aromatic radicals, which can aid in the interpretation of experimental EPR spectra. nih.govresearchgate.net Such calculations for the radical species of this compound could predict the spin density distribution and the expected hyperfine coupling constants.

Based on studies of analogous nitrogen and sulfur-containing heterocyclic radicals, a hypothetical set of EPR parameters for a radical species of this compound is presented in the table below. It is crucial to note that these values are illustrative and not based on direct experimental measurement for this specific compound.

| Parameter | Hypothetical Value Range | Information Provided |

| g-value | 2.0030 - 2.0060 | Electronic environment of the unpaired electron, influenced by sulfur and nitrogen atoms. |

| a(¹⁴N_imino) (G) | 8 - 12 | Spin density on the exocyclic imino nitrogen. |

| a(¹⁴N_thiazole) (G) | 2 - 5 | Spin density on the endocyclic thiazole nitrogen. |

| a(¹H_aromatic) (G) | 1 - 4 | Delocalization of the unpaired electron onto the benzene ring. |

| a(¹H_allyl) (G) | 2 - 6 | Spin density on the N-allyl substituent. |

This table presents hypothetical data for illustrative purposes, based on values reported for similar nitrogen and sulfur-containing heterocyclic radicals.

The detailed analysis of these EPR parameters would allow for the unambiguous identification of the radical structure, providing valuable information on its formation and reactivity.

Computational Chemistry and Theoretical Modeling Studies of N Allyl 2 Iminobenzothiazole

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-allyl-2-iminobenzothiazole. These calculations, based on the principles of quantum mechanics, can predict various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and electronic properties of molecules like this compound. DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

These calculations can also provide detailed information about the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. Key parameters obtained from DFT studies include bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N (imine) | 1.30 Å |

| Bond Length | N-C (allyl) | 1.45 Å |

| Bond Length | C=C (allyl) | 1.34 Å |

| Bond Angle | C-N-C (imine) | 120.5° |

| Dihedral Angle | C-N-C-C (allyl) | 178.2° |

Note: These are representative values and can vary with the level of theory and basis set used.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate predictions of electronic and vibrational properties. For this compound, ab initio calculations can be used to compute its infrared (IR) and Raman spectra, which arise from the molecule's vibrational modes. Each vibrational frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of understanding a molecule's chemical reactivity. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and depend on the computational method employed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around single bonds and the orientation of the allyl group. By simulating the molecule's behavior in different environments, such as in a solvent or in the presence of other molecules, MD can reveal important information about intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Theoretical Models for Investigating Tautomerism and Isomerism

This compound can potentially exist in different tautomeric and isomeric forms. Theoretical models can be employed to investigate the relative stabilities of these different forms. For instance, the imino form (this compound) can potentially tautomerize to the amino form (N-allyl-2-aminobenzothiazole). Computational methods can calculate the energies of these tautomers, providing insight into which form is more stable and therefore more likely to be observed.

Predictive Computational Studies for Reactivity Pathways and Catalytic Potential

Computational chemistry can be used to predict the reaction pathways of this compound in various chemical transformations. By mapping out the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, which helps in understanding the reaction mechanism and predicting the major products. These predictive studies are also valuable for exploring the potential of this compound and its derivatives as catalysts in organic synthesis.

Applications of N Allyl 2 Iminobenzothiazole in Contemporary Chemical Research

Catalysis

The potential of N-allyl-2-iminobenzothiazole in catalysis is primarily inferred from its ability to act as a ligand in metal complexes. The imino nitrogen and the allyl group's double bond can participate in coordination, suggesting its utility in designing novel catalytic systems.

Applications in Homogeneous and Heterogeneous Catalysis

Specific Reaction Types Mediated by this compound Complexes

Detailed research on specific reaction types mediated by well-characterized this compound complexes is not present in the current body of scientific literature. Theoretical and computational studies may offer predictions about its potential catalytic activity, but experimental validation is lacking.

Mechanistic Aspects of Catalytic Cycles

Due to the absence of established catalytic applications for this compound complexes, there is no information on the mechanistic aspects of any potential catalytic cycles. Elucidation of such mechanisms would require the synthesis and isolation of stable complexes and their subsequent testing in catalytic transformations, which has not been documented.

Materials Science

The exploration of this compound in the field of materials science is another area that remains to be investigated. The presence of a polymerizable allyl group and a heterocyclic core suggests potential for the development of functional materials.

Design Principles for Functional Materials Incorporating this compound

There are currently no established design principles for functional materials that specifically incorporate this compound. General principles for designing functional polymers and materials could theoretically be applied, leveraging the allyl group for polymerization or surface modification and the benzothiazole (B30560) core for its electronic or biological properties. However, no such materials have been synthesized and characterized according to available literature.

Nanomaterial Applications and Interfacial Interactions

The unique structural characteristics of this compound, featuring a reactive allyl group and an aromatic benzothiazole core, position it as a compelling candidate for applications in nanomaterial science. While direct studies on this specific compound's integration with nanomaterials are nascent, the well-documented behaviors of its constituent moieties—the benzothiazole ring and the allyl group—provide a strong basis for predicting its potential contributions.

Potential Nanomaterial Applications:

Surface Functionalization of Nanoparticles: The terminal double bond of the N-allyl group offers a versatile handle for the covalent attachment of the molecule to the surface of various nanoparticles (NPs), such as gold, silver, or silica (B1680970) nanoparticles. This functionalization can be achieved through well-established chemical reactions like thiol-ene "click" chemistry, where the allyl group reacts efficiently with thiol-modified nanoparticle surfaces. Such surface modification can impart new properties to the nanoparticles, including enhanced stability, altered hydrophobicity, and specific biological interactions. Allyl-functionalized polymers have demonstrated their utility in creating nanoparticles for biomedical applications, where the allyl groups serve as points for further conjugation of drugs or targeting ligands nih.gov.

Development of Polymer Nanocomposites: this compound can be polymerized or copolymerized through its allyl functionality to create novel polymer matrices. The incorporation of nanoparticles within these polymers can lead to the formation of nanocomposites with tailored optical, electronic, or mechanical properties. The benzothiazole unit, with its inherent fluorescence and thermal stability, can enhance the performance of these materials. For instance, benzothiazole derivatives have been explored as building blocks for fluorescent polymers and materials.

Corrosion Inhibition: Benzothiazole and its derivatives are well-known corrosion inhibitors for copper and its alloys. When immobilized on a nanoparticle surface and incorporated into a coating, this compound could provide a localized and sustained release of the inhibitive moiety, offering enhanced and targeted protection against corrosion at the nanoscale.

Interfacial Interactions:

The interaction of this compound with nanomaterial surfaces is governed by a combination of covalent and non-covalent forces.

Covalent Bonding: As mentioned, the primary mode of covalent attachment is through the allyl group. This strong and stable linkage is crucial for creating robust and durable functionalized nanomaterials.

Non-Covalent Interactions: The benzothiazole ring system plays a significant role in the non-covalent interfacial interactions. The aromatic nature of the benzothiazole core allows for π-π stacking interactions with graphitic surfaces, such as graphene oxide or carbon nanotubes. Additionally, the nitrogen and sulfur heteroatoms in the benzothiazole ring can act as Lewis bases, enabling coordination with metal ions on the surface of metallic or metal oxide nanoparticles. These interactions are critical in the self-assembly and stabilization of hybrid nanomaterials. The benzothiazole moiety has been shown to interact with various surfaces, influencing the assembly and properties of the resulting materials.

The combination of a reactive anchoring group (allyl) and a functionally versatile aromatic system (benzothiazole) in this compound makes it a promising molecule for the design and fabrication of advanced nanomaterials with applications spanning from biomedical engineering to materials science.

Supramolecular Chemistry

The structure of this compound, with its combination of hydrogen bond donors and acceptors, an aromatic π-system, and a flexible allyl group, makes it an intriguing building block for the construction of complex supramolecular assemblies.

Exploration of Non-Covalent Interactions (Hydrogen Bonding, Pi-Pi Stacking)

The supramolecular behavior of this compound is dictated by a variety of non-covalent interactions:

Hydrogen Bonding: The imino group (-C=NH) in the 2-position of the benzothiazole ring is a key functional group for hydrogen bonding. The imino nitrogen can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This allows for the formation of self-complementary hydrogen-bonded dimers or extended chains. The presence of both donor and acceptor sites within the same molecule is a common feature in molecules that exhibit robust self-assembly. Studies on related 2-aminobenzothiazole (B30445) derivatives have highlighted the importance of N-H···N and N-H···S hydrogen bonds in their crystal packing.

Pi-Pi Stacking: The planar, aromatic benzothiazole ring system is prone to π-π stacking interactions . These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, play a crucial role in stabilizing the packing of these molecules in the solid state and in solution. The stacking can occur in a face-to-face or offset (slipped-stack) arrangement. The strength of these interactions can be tuned by the electronic nature of substituents on the aromatic ring. Research on various benzothiazole-containing compounds has demonstrated the prevalence and importance of π-π stacking in their crystal engineering and supramolecular assembly researchgate.netresearchgate.net.

The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.

Self-Assembly Processes and Molecular Recognition Phenomena

The ability of this compound to engage in specific non-covalent interactions drives its self-assembly into ordered structures. The directionality of hydrogen bonds and the orientational preferences of π-π stacking can guide the molecules to arrange themselves into predictable patterns. For example, the formation of hydrogen-bonded tapes can be further organized by π-π stacking between adjacent tapes, leading to layered structures.

Molecular recognition , the specific binding of a guest molecule to a host, is another area where this compound could be relevant. The benzothiazole core can act as a recognition site for complementary molecules through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. For instance, it could potentially recognize and bind to specific DNA or RNA sequences, a property that has been explored for other benzothiazole derivatives bohrium.comsemanticscholar.org. The imino group and the aromatic surface provide a scaffold for designing molecules with specific binding affinities for biological macromolecules or small organic guests.

Host-Guest Chemistry Systems and Their Design

The principles of molecular recognition can be extended to the design of host-guest systems . While this compound itself may be too small to act as a host for many guest molecules, it can be incorporated into larger macrocyclic or cage-like structures. The benzothiazole unit can be appended to a pre-organized scaffold, where it can contribute to the binding of guests within the host's cavity.

Alternatively, this compound can act as a guest molecule, binding within the cavity of a suitable host. The choice of host would depend on the size, shape, and chemical complementarity to the benzothiazole moiety. For example, cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, could encapsulate the benzothiazole portion of the molecule. Such host-guest complexation can be used to:

Enhance the solubility of the compound in aqueous media.

Protect the molecule from degradation.

Control its release in a specific environment.

Modify its photophysical properties.

The design of such systems would leverage the non-covalent interactions discussed previously to achieve stable and selective host-guest binding.

Mechanistic Aspects in Medicinal Chemistry Research

The 2-aminobenzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Consequently, derivatives of this scaffold, including this compound, are of significant interest for the development of new therapeutic agents.

In Vitro Biological Activity: Elucidation of Mechanistic Pathways

While specific in vitro biological activity data for this compound is not extensively reported, the vast body of research on closely related 2-aminobenzothiazole derivatives provides a strong foundation for predicting its potential biological activities and mechanistic pathways.

Potential Biological Activities and Mechanistic Insights:

Anticancer Activity: Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines nih.govbenthamscience.com. The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways. For example, some derivatives have been shown to inhibit protein kinases, which are crucial for cell growth, proliferation, and survival. Molecular docking studies have suggested that the benzothiazole ring can fit into the ATP-binding pocket of various kinases, thereby blocking their activity. Other potential anticancer mechanisms include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and interaction with DNA bohrium.comsemanticscholar.org.

Antimicrobial Activity: The 2-aminobenzothiazole core is also a common feature in compounds with antibacterial and antifungal properties nih.govnih.gov. The mechanism of antimicrobial action can vary. Some derivatives have been found to inhibit bacterial enzymes involved in essential metabolic pathways, such as dihydrofolate reductase or DNA gyrase nih.gov. Others may disrupt the integrity of the microbial cell membrane or interfere with biofilm formation. The lipophilicity of the benzothiazole ring allows these compounds to penetrate microbial cell walls and membranes.

Enzyme Inhibition: Beyond cancer and infectious diseases, 2-aminobenzothiazole derivatives have been investigated as inhibitors of various other enzymes. For instance, they have been explored as inhibitors of monoamine oxidase (MAO), which is a target for the treatment of neurological disorders, and aldose reductase, an enzyme implicated in diabetic complications.

Role of the N-allyl Group:

The N-allyl substituent is not merely a passive addition to the 2-iminobenzothiazole core. It can influence the molecule's biological activity in several ways:

Pharmacokinetic Properties: The allyl group can affect the molecule's solubility, lipophilicity, and metabolic stability, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Target Binding: The flexibility and size of the allyl group can impact how the molecule fits into the binding site of a biological target. It may occupy a hydrophobic pocket or sterically influence the orientation of the benzothiazole core for optimal interaction.

Covalent Modification: In some cases, an allyl group can be metabolically activated to a reactive species that can form a covalent bond with the target protein, leading to irreversible inhibition.

The elucidation of the precise mechanistic pathways for this compound would require dedicated in vitro studies, including enzyme inhibition assays, cell-based proliferation and viability assays, and molecular docking simulations.

Table of Investigated Activities of 2-Aminobenzothiazole Derivatives:

| Biological Activity | Example Target/Mechanism | Reference |

| Anticancer | Kinase Inhibition (e.g., PI3K, EGFR) | nih.gov |

| DNA Intercalation/Binding | bohrium.comsemanticscholar.org | |

| Induction of Apoptosis | nih.gov | |

| Antibacterial | DNA Gyrase Inhibition | nih.gov |

| Dihydrofolate Reductase Inhibition | nih.gov | |

| Antifungal | Disruption of Cell Membrane | nih.govnih.gov |

| Antidiabetic | Aldose Reductase Inhibition | nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | |

| Antiviral | Reverse Transcriptase Inhibition |

Enzyme Inhibition Mechanisms and Ligand-Target Interactions

The therapeutic and biological activities of many benzothiazole derivatives, including this compound, are often rooted in their ability to inhibit specific enzymes. The underlying mechanisms of this inhibition and the precise interactions between these ligands and their protein targets are areas of active investigation.

Derivatives of 2-aminobenzothiazole have been shown to act as inhibitors of a variety of enzymes through different mechanisms. For instance, kinetic studies have revealed that some derivatives act as competitive inhibitors. In the case of aminopyrine (B3395922) N-demethylase, a microsomal mixed-function oxidase, 6-n-propoxy-2-aminobenzothiazole was found to be a pure competitive inhibitor, suggesting that it binds to the active site of the enzyme and prevents the substrate from binding. nih.gov This competitive inhibition is supported by findings that these derivatives can prevent the binding of the substrate aminopyrine to cytochrome P-450. nih.gov

The nature of the interaction at the molecular level often involves specific amino acid residues within the enzyme's active site. For example, in the inhibition of PI3Kα, 2-aminobenzothiazole derivatives have been observed to interact with key residues such as Valine 851 at the catalytic binding site. researchgate.net Furthermore, π-π stacking interactions with aromatic residues like Tyr836 can also play a crucial role in the binding and inhibition of this enzyme. researchgate.net

In the context of antibacterial activity, molecular docking studies have suggested that for some benzothiazole derivatives, the possible target could be Staphylococcus aureus methionyl-tRNA synthetase. nih.gov This indicates that the inhibitory action may stem from the disruption of essential bacterial protein synthesis.

The following table summarizes the enzyme inhibition data for selected 2-aminobenzothiazole derivatives, highlighting the target enzyme, the observed inhibition constant (Ki) or concentration for 50% inhibition (IC50), and the proposed mechanism of action.

| Derivative | Target Enzyme | Inhibition Data | Proposed Mechanism of Action |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 ± 0.001 μM | Not specified |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki: 0.124 ± 0.017 μM | Not specified |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030 μM | Not specified |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 μM | Not specified |

| 6-n-propoxy-2-aminobenzothiazole | Aminopyrine N-demethylase | Ki: 60 microM | Competitive Inhibition |

Structure-Activity Relationship (SAR) Studies in Derivative Design

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the 2-aminobenzothiazole scaffold, numerous SAR studies have been conducted to guide the design of more potent and selective enzyme inhibitors.

These studies systematically modify different parts of the molecule, including the benzothiazole ring, the amino group, and any substituents, to observe the effect on activity. For instance, in a series of 6-substituted-2-aminobenzothiazoles designed as inhibitors of microsomal mixed-function oxidases, a quantitative structure-activity relationship (QSAR) was established. nih.gov This analysis revealed that the inhibitory potency was significantly correlated with the hydrophobic character of the inhibitor and the molar refractivity of the substituent at the 6-position of the benzothiazole ring. nih.gov

In the development of antibacterial agents, SAR studies on N,N-disubstituted 2-aminobenzothiazoles identified that the nature of the substituent on the amino group is crucial for activity against Staphylococcus aureus. nih.govnih.gov Specifically, the presence of an N-propyl imidazole (B134444) moiety was found to be critical for the observed antibacterial effects. nih.govnih.gov

Furthermore, substitutions on the benzothiazole ring itself have been shown to modulate activity. A study on benzothiazol-2-amine derivatives as antibacterial agents found that a compound with a 5,6-difluorosubstituted benzothiazole ring exhibited potent inhibition of Gram-positive pathogens. nih.gov This highlights the importance of electronic and steric effects of substituents on the core heterocyclic system.

The table below presents a summary of key SAR findings for various 2-aminobenzothiazole derivatives, indicating the structural modifications and their impact on biological activity.

| Compound Series | Structural Modification | Impact on Biological Activity |

| 6-substituted-2-aminobenzothiazoles | Increased hydrophobicity and molar refractivity of the 6-substituent | Increased inhibition of microsomal mixed-function oxidase activity nih.gov |

| N,N-disubstituted 2-aminobenzothiazoles | Presence of an N-propyl imidazole moiety | Critical for antibacterial activity against S. aureus nih.govnih.gov |

| Benzothiazol-2-amine derivatives | 5,6-difluoro substitution on the benzothiazole ring | Potent inhibition of Gram-positive pathogens nih.gov |

These SAR studies provide a rational basis for the design of novel this compound derivatives with enhanced and specific biological activities. By understanding which structural features are key for enzyme inhibition, researchers can fine-tune the molecule to optimize its therapeutic potential.

Conclusion and Future Perspectives in N Allyl 2 Iminobenzothiazole Research

Summary of Key Academic Advancements and Contributions

Research into 2-aminobenzothiazole (B30445) and its derivatives has yielded substantial contributions to medicinal and materials chemistry. A significant body of work has focused on the synthesis of novel derivatives and the evaluation of their biological activities. These compounds have demonstrated a wide range of pharmacological properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.

Key academic advancements include the development of efficient synthetic protocols for 2-substituted benzothiazoles. These methods often involve the condensation of 2-aminothiophenol (B119425) with various electrophiles or the cyclization of N-arylthioureas. The versatility of the 2-aminobenzothiazole scaffold allows for extensive functionalization, leading to large libraries of compounds for biological screening. Furthermore, the amino group of 2-aminobenzothiazole can exist in tautomeric equilibrium with the imino form of 2-iminobenzothiazoline, a phenomenon that has been the subject of theoretical and experimental studies. This tautomerism is a crucial aspect of their chemical behavior and biological interactions. The N-allyl group, as seen in N-allyl-2-iminobenzothiazole, introduces a reactive alkene functionality, opening avenues for further chemical modifications and potential applications in polymer chemistry and materials science. One study has noted the use of this compound as a ligand in the formation of copper complexes, highlighting its potential in coordination chemistry. researchgate.net

Future Research Directions and Unexplored Avenues

The future of research on this compound and related compounds is promising, with several unexplored avenues warranting investigation.

Detailed Physicochemical and Spectroscopic Characterization: A fundamental area for future work is the comprehensive characterization of this compound. This includes detailed studies of its electronic properties, solid-state structure through X-ray crystallography, and a thorough analysis of its spectroscopic data (NMR, IR, Mass Spectrometry).

Exploration of Reactivity: The presence of the allyl group offers a rich platform for exploring various chemical transformations. Future research could focus on reactions such as:

Addition Reactions: Investigating the addition of various reagents across the allyl double bond to create novel functionalized benzothiazole (B30560) derivatives.

Polymerization: Exploring the potential of this compound as a monomer in polymerization reactions to develop new materials with unique properties.

Cycloaddition Reactions: Studying the participation of the allyl group in cycloaddition reactions to construct more complex heterocyclic systems.

Investigation of Tautomerism: A deeper understanding of the amino-imino tautomerism in this compound is crucial. Computational and experimental studies could elucidate the factors influencing the tautomeric equilibrium, such as solvent effects and substitution patterns on the benzothiazole ring.

Biological Screening: Given the broad spectrum of biological activities exhibited by 2-aminobenzothiazole derivatives, this compound should be systematically screened for various pharmacological activities.

Current Challenges and Emerging Opportunities in the Field

Despite the potential, research in this specific area faces several challenges that also present emerging opportunities.

Synthetic Challenges: While general methods for the synthesis of 2-aminobenzothiazole derivatives are well-established, the selective and high-yielding synthesis of specific N-alkenyl derivatives like this compound can still be challenging. Overcoming these synthetic hurdles represents a significant opportunity for methodological innovation.

Limited Commercial Availability: The lack of ready commercial availability of this compound can be a barrier to its widespread study. The development of robust and scalable synthetic routes would make this compound more accessible to the research community.

Understanding Structure-Activity Relationships (SAR): A major challenge in the broader field is the elucidation of clear structure-activity relationships for the diverse biological effects observed. For this compound, systematic modifications of the structure and subsequent biological evaluation will be necessary to understand how the N-allyl group influences its pharmacological profile.

Interdisciplinary Collaboration: The diverse potential applications of this compound, from medicine to materials science, highlight the need for interdisciplinary collaboration. Bringing together expertise from synthetic chemistry, pharmacology, and materials science will be crucial to fully realize the potential of this and related compounds.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as benzothiazole derivatives can cause irritation .

- Ventilation : Local exhaust ventilation is mandatory to minimize inhalation of dust/aerosols .

- Storage : Store in airtight containers in dry, well-ventilated areas away from strong oxidizers to prevent degradation .

- Spill management : Clean contaminated surfaces with ethanol/water mixtures and dispose of waste under hazardous chemical protocols .

How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Advanced

Contradictions in bioactivity data (e.g., antifungal vs. anticancer results) may arise from:

- Assay variability : Standardize in vitro protocols (e.g., MIC for antimicrobial studies) and use reference compounds like fluconazole for calibration .

- Structural analogs : Compare activity trends across derivatives with systematic substitutions (e.g., halogenation at the benzothiazole ring) to identify pharmacophores .

- Meta-analysis : Use databases like PubMed and Scopus to aggregate data, applying statistical tools (e.g., ANOVA) to assess significance .

What computational strategies predict the binding affinity of this compound to biological targets?

Q. Advanced

- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., fungal CYP51 or human kinases). Validate poses using co-crystallized ligands as references .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

How can the stability of this compound be evaluated under varying pH and temperature conditions?

Q. Basic

- Accelerated stability studies : Incubate samples at 25°C, 40°C, and 60°C across pH 3–10 for 4 weeks. Monitor degradation via HPLC-UV at 254 nm .

- Degradation products : Characterize by LC-MS/MS and compare with synthetic standards to identify hydrolysis or oxidation pathways .

What methodologies validate the purity of this compound in synthetic batches?

Q. Advanced

- Chromatographic techniques : Use reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) and a PDA detector for impurity profiling .

- Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (≤0.4% deviation acceptable) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and rule out polymorphic variations .

How do structural modifications of the allyl group influence the pharmacokinetic properties of this compound?

Q. Advanced

- Pro-drug design : Introduce ester or carbamate groups on the allyl chain to enhance solubility. Assess hydrolysis rates in simulated gastric fluid .

- Metabolic stability : Use liver microsome assays (human/rat) with LC-MS quantification to measure CYP450-mediated oxidation .

- LogD optimization : Modify allyl chain length or branching to balance lipophilicity (target logD 2–3 for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.